
4,4'-(Cyclohexylmethylene)bis(2-methylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Cyclohexylmethylene)bis(2-methylphenol) is an organic compound with the molecular formula C20H24O2. It is a bisphenol derivative where two 2-methylphenol (o-cresol) units are linked by a cyclohexylmethylene bridge. This compound is known for its applications in polymer chemistry and material science due to its structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Cyclohexylmethylene)bis(2-methylphenol) typically involves the condensation reaction of cyclohexanone with 2-methylphenol in the presence of an acid catalyst. The reaction proceeds as follows:
Reactants: Cyclohexanone and 2-methylphenol.
Catalyst: Acid catalyst such as hydrochloric acid or sulfuric acid.
Conditions: The reaction is carried out under reflux conditions to facilitate the condensation process.
The reaction mechanism involves the formation of a carbocation intermediate from cyclohexanone, which then reacts with 2-methylphenol to form the desired bisphenol product.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Cyclohexylmethylene)bis(2-methylphenol) follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Reactors: Use of large reactors to handle bulk quantities of reactants.
Continuous Stirring: Ensuring uniform mixing and reaction efficiency.
Purification: The product is purified through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Cyclohexylmethylene)bis(2-methylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form cyclohexylmethyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of cyclohexylmethyl derivatives.
Substitution: Formation of halogenated or nitrated phenol derivatives.
Scientific Research Applications
4,4’-(Cyclohexylmethylene)bis(2-methylphenol) has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polycarbonates and epoxy resins.
Material Science: Employed in the development of high-performance materials due to its thermal stability and mechanical properties.
Biological Studies: Investigated for its potential antioxidant properties.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 4,4’-(Cyclohexylmethylene)bis(2-methylphenol) primarily involves its interaction with other chemical species through its phenolic groups. These groups can participate in hydrogen bonding, electron donation, and radical scavenging activities. The molecular targets include reactive oxygen species (ROS) and other electrophilic agents, making it a potential antioxidant.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Another bisphenol derivative with two phenol units linked by a methylene bridge.
Bisphenol F: Similar structure but with a different bridging group (methane instead of cyclohexylmethylene).
Bisphenol S: Contains a sulfone bridge instead of a methylene bridge.
Uniqueness
4,4’-(Cyclohexylmethylene)bis(2-methylphenol) is unique due to its cyclohexylmethylene bridge, which imparts distinct structural and chemical properties compared to other bisphenols. This unique structure enhances its thermal stability and mechanical strength, making it suitable for high-performance material applications.
Properties
CAS No. |
92459-52-4 |
|---|---|
Molecular Formula |
C21H26O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-[cyclohexyl-(4-hydroxy-3-methylphenyl)methyl]-2-methylphenol |
InChI |
InChI=1S/C21H26O2/c1-14-12-17(8-10-19(14)22)21(16-6-4-3-5-7-16)18-9-11-20(23)15(2)13-18/h8-13,16,21-23H,3-7H2,1-2H3 |
InChI Key |
YDFAVKAVEXBQAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2CCCCC2)C3=CC(=C(C=C3)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Methanesulfinyl)propoxy]benzene](/img/structure/B14357351.png)

![3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile](/img/structure/B14357370.png)
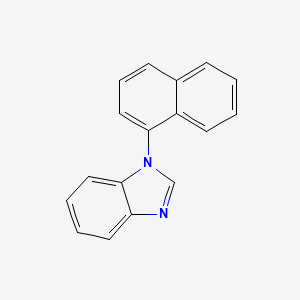
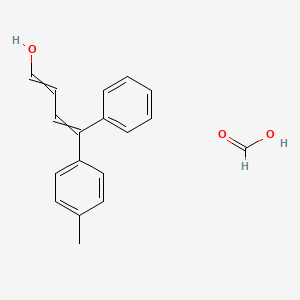
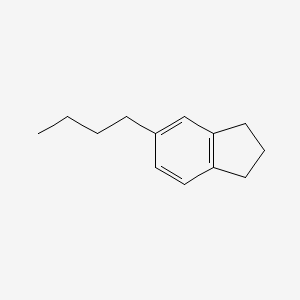
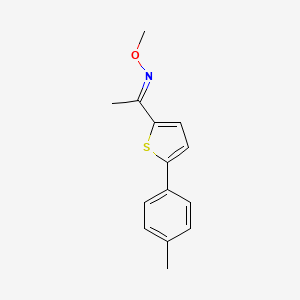
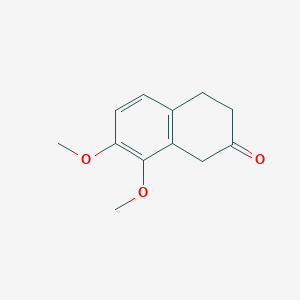
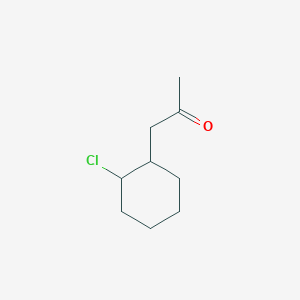
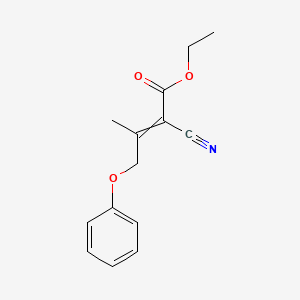
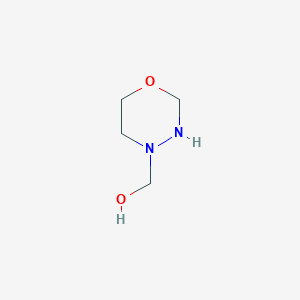
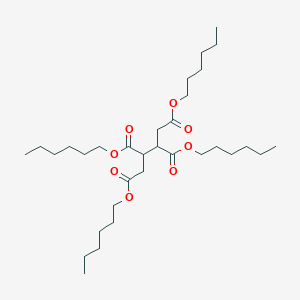
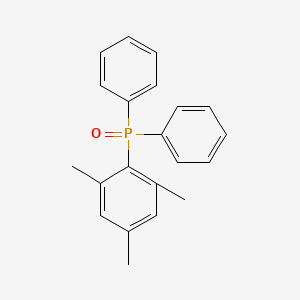
![2-[2-(4-Hydroxyphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14357449.png)
